molecular formula C19H22N2O2 B14403190 3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- CAS No. 88329-46-8

3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)-

Cat. No.: B14403190
CAS No.: 88329-46-8
M. Wt: 310.4 g/mol
InChI Key: KEBPUKGSAKFFNR-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- is a chemical compound known for its unique structure and properties It contains a pyridine ring, a benzoyl group, and two isopropyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- typically involves the reaction of 3-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine to form the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or benzoyl derivatives.

Scientific Research Applications

3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N′-bis(3-pyridinecarboxamide)-1,2-ethane: A similar compound with a different spacer between the pyridine rings.

    4-Pyridinecarboxamide, 3-benzoyl-N,N-bis(1-methylethyl): An isomer with the benzoyl group at a different position.

Uniqueness

3-Pyridinecarboxamide, 4-benzoyl-N,N-bis(1-methylethyl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form coordination polymers and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

88329-46-8

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-benzoyl-N,N-di(propan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H22N2O2/c1-13(2)21(14(3)4)19(23)17-12-20-11-10-16(17)18(22)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

KEBPUKGSAKFFNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CN=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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